

# A Comprehensive Technical Guide to Cholesterol-PEG-Thiol MW 1000

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cholesterol-PEG-Thiol (MW 1000)

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This in-depth technical guide provides a comprehensive overview of the physical characteristics, experimental protocols, and applications of Cholesterol-PEG-Thiol with a molecular weight of 1000 Da (CLS-PEG-SH 1k). This document is intended for researchers, scientists, and drug development professionals working with PEGylated lipids for various biomedical applications.

#### **Core Physical Characteristics**

Cholesterol-PEG-Thiol MW 1000 is a versatile bifunctional lipid consisting of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer of approximately 1000 Daltons, and a reactive thiol (-SH) group at the terminus. This amphiphilic structure allows for its incorporation into lipid-based nanostructures, enhancing their stability and enabling surface functionalization.

#### **Quantitative Data Summary**

The physical and chemical properties of Cholesterol-PEG-Thiol MW 1000 are summarized in the table below. These values are compiled from various supplier technical data sheets and scientific literature.



Property	Value	References
Appearance	White to off-white solid or semi-solid	[1]
Molecular Weight (PEG)	~1000 Da	[2]
Purity	≥95%	[3]
Polydispersity Index (PDI)	Typically 1.02-1.05 for linear PEGs	[4]
Solubility	Soluble in water, chloroform, and DMSO	[1]
Storage Conditions	-20°C, desiccated, and protected from light	[2]

### **Experimental Protocols**

This section details the methodologies for the characterization and common applications of Cholesterol-PEG-Thiol MW 1000.

#### **Characterization Techniques**

- 2.1.1. Nuclear Magnetic Resonance (1H NMR) Spectroscopy
- Objective: To confirm the chemical structure and purity of Cholesterol-PEG-Thiol MW 1000.
- Methodology:
  - Dissolve 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d<sub>6</sub>.
  - Transfer the solution to an NMR tube.
  - Acquire the <sup>1</sup>H NMR spectrum using a spectrometer (e.g., 400 MHz).
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.



Analyze the spectrum for characteristic peaks corresponding to the cholesterol moiety, the
ethylene glycol repeating units of PEG, and the terminal thiol group. The integration of
these peaks can be used to confirm the structure and estimate the degree of PEGylation.
[5][6][7]

#### 2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- · Methodology:
  - Obtain a small amount of the sample.
  - Place the sample on the ATR crystal of the FTIR spectrometer.
  - Record the spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - Identify characteristic absorption bands for the O-H stretch (if present), C-H stretch from cholesterol and PEG, C=O stretch (from any ester linkage), C-O-C stretch of the PEG backbone, and the S-H stretch of the thiol group.

#### **Liposome Formulation**

- Objective: To prepare liposomes incorporating Cholesterol-PEG-Thiol MW 1000 for enhanced stability and surface functionalization.
- Methodology (Thin-Film Hydration Method):
  - Co-dissolve the primary lipid (e.g., DSPC or soy PC), cholesterol, and Cholesterol-PEG-Thiol MW 1000 in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio would be 55:40:5 (Lipid:Cholesterol:PEG-Lipid).
  - Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
  - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.



- Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation above the lipid phase transition temperature. The aqueous buffer may contain the drug to be encapsulated.
- To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[8][9]

#### **Thiol-Maleimide Ligation for Surface Functionalization**

- Objective: To conjugate a maleimide-functionalized molecule (e.g., a peptide, antibody fragment, or small molecule) to the surface of liposomes containing Cholesterol-PEG-Thiol MW 1000.
- Methodology:
  - Prepare the thiol-containing liposomes as described in section 2.2.
  - Dissolve the maleimide-functionalized molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5). The pH is critical to ensure the thiol is reactive while minimizing maleimide hydrolysis.
     [10][11]
  - Add the maleimide solution to the liposome suspension. A 1.5 to 20-fold molar excess of the maleimide reagent over the thiol groups on the liposome surface is typically used.[11]
     [12][13]
  - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.[12]
  - Remove the unreacted maleimide-functionalized molecules by dialysis or size exclusion chromatography.

#### Functionalization of Gold Nanoparticles (AuNPs)

- Objective: To create a stable, biocompatible coating on gold nanoparticles using Cholesterol-PEG-Thiol MW 1000.
- Methodology:

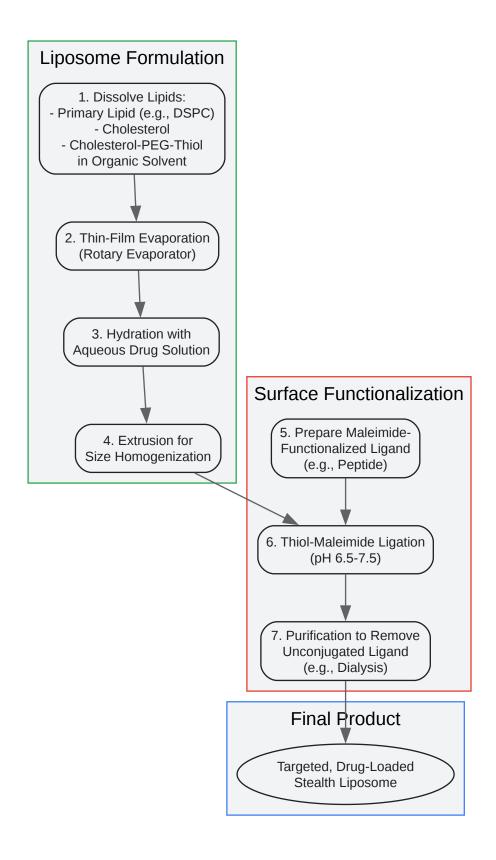


- Synthesize or obtain a suspension of citrate-stabilized gold nanoparticles.
- Prepare a stock solution of Cholesterol-PEG-Thiol MW 1000 in ultrapure water or a suitable buffer.
- Add the Cholesterol-PEG-Thiol solution to the gold nanoparticle suspension. The thiol
  group has a strong affinity for the gold surface and will displace the citrate ions.[14]
- Allow the mixture to react overnight at room temperature with gentle stirring.[14]
- Purify the functionalized AuNPs by centrifugation to remove excess, unbound Cholesterol-PEG-Thiol. Resuspend the nanoparticle pellet in a fresh buffer solution.[14]

# Mandatory Visualizations Experimental Workflow for Targeted Liposome Formulation

The following diagram illustrates a typical workflow for the preparation of targeted liposomes for drug delivery using Cholesterol-PEG-Thiol MW 1000.





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Caption: Workflow for the formulation of targeted drug-loaded liposomes.



## **Applications in Research and Drug Development**

Cholesterol-PEG-Thiol MW 1000 is a key component in the development of advanced drug delivery systems. The cholesterol moiety provides stable anchoring within lipid bilayers, while the PEG chain offers a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time.[15] The terminal thiol group allows for the covalent attachment of targeting ligands, such as antibodies, peptides, or aptamers, to direct the nanocarrier to specific cells or tissues.

This molecule is instrumental in the formulation of:

- Stealth Liposomes: For passive targeting of tumors through the enhanced permeability and retention (EPR) effect.
- Actively Targeted Nanoparticles: For site-specific drug delivery, reducing off-target effects and enhancing therapeutic efficacy.
- Functionalized Surfaces: For the development of biocompatible coatings on medical devices and diagnostic tools.

In conclusion, Cholesterol-PEG-Thiol MW 1000 is a valuable tool for researchers and drug developers, offering a robust platform for the creation of sophisticated and effective nanomedicines.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Cholesterol-PEG-Thiol MW 1000]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b13716678#physical-characteristics-of-cholesterol-peg-thiol-mw-1000]

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